molecular formula C13H20N4O3S B2496938 1-(cyclopropanesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide CAS No. 1428352-08-2

1-(cyclopropanesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide

Cat. No.: B2496938
CAS No.: 1428352-08-2
M. Wt: 312.39
InChI Key: STZXUISLLHXYFW-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition in Humans

Research on compounds structurally similar to N-(3-(1H-imidazol-1-yl)propyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, particularly those involving imidazole, has revealed insights into their metabolism and disposition within human systems. For example, studies on γ-Aminobutyric Acid Type A Receptor Partial Agonists have elucidated the metabolic pathways and disposition in humans, indicating a process of oxidative deamination and subsequent transformations (Shaffer et al., 2008).

Microbial Production and Effects on Glucose Metabolism

The interaction between gut microbiota and host metabolism is a critical area of study for understanding the impact of microbial metabolites on diseases like type 2 diabetes. Imidazole propionate, a compound related to the chemical structure of interest, has been identified as a microbially produced metabolite that impairs glucose metabolism, highlighting the intricate relationship between diet, microbiota, and metabolic diseases (Koh et al., 2018). Further studies have linked elevated serum levels of imidazole propionate to diabetes and associated these levels with specific dietary patterns and microbial ecologies, underlining the significant role of microbial metabolites in the pathogenesis of metabolic diseases (Molinaro et al., 2020).

Therapeutic Applications and Toxicity Studies

Compounds with the imidazole moiety, including those used in cancer therapy like imidazole carboxamide (DTIC), have been extensively studied for their therapeutic efficacy and toxicity profiles. For instance, DTIC has been utilized in the treatment of melanoma, demonstrating a balance between efficacy and toxicity that is crucial for therapeutic application (Didolkar et al., 1986). Such studies provide a foundational understanding for exploring the therapeutic potential of related compounds, including N-(3-(1H-imidazol-1-yl)propyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, in various diseases.

Mechanism of Action

The compound also contains a cyclopropane sulfonyl group and an azetidine ring, which could potentially influence its bioavailability and stability. Cyclopropane rings are known for their strain and reactivity, which could influence the compound’s interaction with its target . Azetidine rings are found in many pharmaceuticals and could contribute to the compound’s biological activity.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(3-imidazol-1-ylpropyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c18-13(15-4-1-6-16-7-5-14-10-16)11-8-17(9-11)21(19,20)12-2-3-12/h5,7,10-12H,1-4,6,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZXUISLLHXYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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